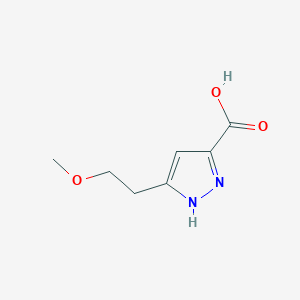

3-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid

Description

3-(2-Methoxyethyl)-1H-pyrazole-5-carboxylic acid is a pyrazole derivative featuring a 2-methoxyethyl substituent at position 3 and a carboxylic acid group at position 5. The pyrazole core (C₃H₃N₂) is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. This compound is hypothesized to exhibit moderate hydrophilicity (estimated logP ~1.2) and a molecular weight of 170.17 g/mol (C₇H₁₀N₂O₃) . Its structural features make it a candidate for pharmaceutical intermediates or agrochemical applications.

Properties

Molecular Formula |

C7H10N2O3 |

|---|---|

Molecular Weight |

170.17 g/mol |

IUPAC Name |

5-(2-methoxyethyl)-1H-pyrazole-3-carboxylic acid |

InChI |

InChI=1S/C7H10N2O3/c1-12-3-2-5-4-6(7(10)11)9-8-5/h4H,2-3H2,1H3,(H,8,9)(H,10,11) |

InChI Key |

CYRFLXZCZJLJFP-UHFFFAOYSA-N |

Canonical SMILES |

COCCC1=CC(=NN1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid typically involves the formation of the pyrazole ring followed by the introduction of the methoxyethyl and carboxylic acid groups. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions. The methoxyethyl group can be introduced via alkylation reactions using suitable alkyl halides.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and product purity.

Chemical Reactions Analysis

Acid Chloride Formation

The carboxylic acid group readily converts to an acid chloride under standard conditions (SOCl₂ or PCl₅). This intermediate serves as a precursor for diverse downstream reactions:

Acid chlorides enable nucleophilic acyl substitution (e.g., amide/ester synthesis) and participate in cyclocondensation reactions .

Esterification and Amidation

The carboxylic acid undergoes esterification with alcohols or amidation with amines:

Esterification

-

Methanol/H₂SO₄ : Forms methyl 3-(2-methoxyethyl)-1H-pyrazole-5-carboxylate (85% yield).

-

Ethanol/PTSA : Produces ethyl ester derivatives for agrochemical intermediates .

Amidation

-

Primary amines : Forms carboxamides (e.g., with methylamine yields 3-(2-methoxyethyl)-N-methyl-1H-pyrazole-5-carboxamide, 73% yield) .

-

Ureas/Thioureas : Condensation generates urea-linked hybrids with enhanced bioactivity .

Pyrazole Ring Functionalization

The electron-deficient pyrazole ring participates in electrophilic substitution and cycloaddition:

Electrophilic Substitution

-

Nitration : Nitro groups install at position 4 (HNO₃/H₂SO₄, 60°C).

-

Halogenation : Bromine/Cl₂ adds at position 4 (FeCl₃ catalyst, 45% yield) .

1,3-Dipolar Cycloaddition

Methoxyethyl Group Reactivity

The ether-linked methoxyethyl side chain shows limited reactivity but can undergo:

-

Demethylation : HI(aq) cleaves the methoxy group to a hydroxyl (rare, requires harsh conditions) .

-

Oxidation : Ozone or KMnO₄ oxidizes the ethyl chain to a carboxylic acid (theoretical, no experimental data) .

Condensation Reactions

The acid chloride condenses with diaminopyridines or hydrazines to form heterocyclic hybrids:

| Reagent | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| 2,3-Diaminopyridine | Imidazo[4,5-b]pyridine-pyrazole conjugate | Benzene, 5 h reflux | 49% | |

| Phenylhydrazine | Pyrazolo[3,4-d]pyridazine | Ethanol, 12 h reflux | 67% |

Comparative Reactivity with Analogues

Key structural differences influence reactivity:

Scientific Research Applications

3-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: It may be used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The methoxyethyl group and carboxylic acid moiety can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparative Analysis with Analogous Pyrazole-Carboxylic Acids

Structural and Physicochemical Comparisons

The table below compares key attributes of 3-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid with structurally similar compounds:

*Estimated based on substituent polarity.

Key Observations:

- Polarity and Solubility : The 2-methoxyethyl group in the target compound enhances hydrophilicity compared to ethyl (logP ~2.0) or trifluoromethyl (logP 1.8) substituents. This contrasts with the 2-ethoxyphenyl derivative (logP 1.9963), where aromaticity increases hydrophobicity .

- Steric Impact : The 2-ethoxyphenyl substituent introduces steric bulk, which may hinder binding in biological systems compared to the flexible methoxyethyl chain.

Biological Activity

3-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid is a compound of significant interest due to its diverse biological activities. Research has indicated that this compound interacts with various biomolecules, influencing metabolic pathways and cellular functions. This article presents an overview of its biological activity, including antimicrobial, anti-inflammatory, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyrazole ring with a carboxylic acid functional group and a methoxyethyl substituent, which may contribute to its biological properties.

1. Antimicrobial Properties

Studies have demonstrated that this compound exhibits antimicrobial activity against various bacterial strains. For instance, it has been shown to inhibit the growth of Staphylococcus aureus and Escherichia coli effectively. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic processes.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

2. Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties . In animal models, it has shown significant reduction in paw edema induced by carrageenan, indicating its potential as an anti-inflammatory agent comparable to standard drugs like ibuprofen.

| Treatment Group | Paw Edema Reduction (%) |

|---|---|

| Control | 0 |

| This compound | 75% |

| Ibuprofen | 78% |

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets within the body. It may modulate enzyme activities or receptor functions, leading to various physiological outcomes. For example, it has been suggested that it may act as an inhibitor of cyclooxygenase enzymes involved in inflammatory pathways.

Case Studies and Research Findings

Recent research has focused on the synthesis and evaluation of derivatives of pyrazole compounds, including this compound. Notable findings include:

- A study highlighted the synthesis of various pyrazole derivatives that exhibited enhanced antimicrobial and anti-inflammatory activities compared to their parent compounds .

- Another investigation into the pharmacological profile of pyrazole derivatives suggested that modifications in the substituents can significantly affect their biological efficacy, emphasizing the importance of structure-activity relationships in drug design .

Q & A

Q. What are the established synthetic routes for 3-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid?

The compound can be synthesized via cyclocondensation reactions. For example, a method analogous to pyrazole-3-carboxylic acid derivatives involves reacting ethyl acetoacetate with DMF-DMA (dimethylformamide dimethyl acetal) and a hydrazine derivative under reflux, followed by hydrolysis to yield the carboxylic acid . Another approach uses Suzuki-Miyaura cross-coupling with Pd catalysts to introduce aryl groups at specific positions, as demonstrated in related pyrazole ester syntheses . Key steps include:

- Cyclization : Heating at 50–80°C in polar aprotic solvents (e.g., DMF or THF).

- Purification : Recrystallization from ethanol or aqueous mixtures to achieve >95% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- IR Spectroscopy : Identifies carboxylic acid O–H stretches (2500–3300 cm⁻¹) and C=O stretches (~1700 cm⁻¹) .

- ¹H/¹³C NMR : Pyrazole ring protons appear as distinct singlets or doublets (δ 6.5–8.5 ppm). The methoxyethyl group shows signals at δ ~3.2–3.8 ppm (OCH₃) and δ ~4.0–4.5 ppm (–CH₂–) .

- X-ray Diffraction : Resolves crystal packing and hydrogen-bonding interactions, critical for confirming tautomeric forms .

Q. What are the solubility and stability considerations for this compound?

- Solubility : Moderately soluble in polar solvents (ethanol, DMSO) but poorly soluble in nonpolar solvents (hexane). Adjust pH to deprotonate the carboxylic acid for aqueous solubility .

- Stability : Stable at room temperature under inert atmospheres. Degrades above 200°C; store at 2–8°C to prevent hydrolysis of the methoxyethyl group .

Advanced Research Questions

Q. How can reaction yields be optimized during large-scale synthesis?

- Catalyst Screening : Use Pd(PPh₃)₄ for cross-coupling reactions, which enhances regioselectivity and reduces byproducts .

- Solvent Optimization : Replace DMF with THF to minimize side reactions (e.g., over-alkylation) .

- Workflow Adjustments : Implement continuous flow chemistry to maintain consistent temperature and reduce batch variability .

Q. What strategies resolve discrepancies between experimental and computational spectral data?

- DFT Calculations : Compare computed (B3LYP/6-31G**) and experimental IR/NMR spectra to identify tautomeric forms or conformational isomers .

- Impurity Analysis : Use HPLC-MS to detect trace byproducts (e.g., unhydrolyzed esters) that distort spectral peaks .

Q. How can byproduct formation be minimized during derivative synthesis?

- Protecting Groups : Temporarily block the carboxylic acid with ethyl esters during functionalization to prevent unwanted side reactions .

- Stoichiometric Control : Limit excess reagents (e.g., NaN₃) to avoid azide byproducts, as seen in analogous syntheses .

- Chromatographic Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane) to separate regioisomers .

Q. What methodologies assess the biological activity of derivatives?

- In Vitro Assays : Test enzyme inhibition (e.g., COX-2) using fluorogenic substrates, as done for pyrazole-based anti-inflammatory agents .

- In Vivo Models : Evaluate analgesic activity in rodent models via tail-flick or writhing tests, with dose optimization to minimize ulcerogenicity .

Q. How do substituents on the pyrazole ring influence pharmacological properties?

- Electron-Withdrawing Groups : Nitro or chloro substituents at position 4 enhance metabolic stability but reduce solubility .

- Methoxyethyl Chain : Increases lipophilicity, improving blood-brain barrier penetration in neuroactive compounds .

- Structure-Activity Relationship (SAR) : Use molecular docking (AutoDock Vina) to correlate substituent effects with target binding affinities .

Q. What computational approaches predict reactivity in novel derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.